2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol
Overview
Description
racN-Benzyl-N-desmethylTramadol-d3 is a synthetic compound used primarily in scientific research. It is a derivative of tramadol, an opioid pain medication, and is often utilized as a pharmaceutical intermediate or research reagent . This compound is particularly valuable in the study of drug metabolism and pharmacokinetics due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racN-Benzyl-N-desmethylTramadol-d3 involves several steps, starting with the preparation of the tramadol scaffold. The key steps include:
Formation of the cyclohexanol core: This is achieved through a Grignard reaction involving 3-methoxyphenylmagnesium bromide and cyclohexanone.
N-demethylation: The N-methyl group of tramadol is removed using a demethylating agent such as boron tribromide.
N-benzylation: The resulting N-desmethyltramadol is then benzylated using benzyl bromide in the presence of a base like sodium hydride.
Deuterium labeling:
Industrial Production Methods
Industrial production of racN-Benzyl-N-desmethylTramadol-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
racN-Benzyl-N-desmethylTramadol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Produces N-oxide derivatives.
Reduction: Yields fully reduced amine derivatives.
Substitution: Results in various substituted tramadol analogs
Scientific Research Applications
racN-Benzyl-N-desmethylTramadol-d3 is extensively used in scientific research, particularly in the following fields:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification of tramadol and its metabolites.
Biology: It aids in the study of metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tramadol in the body.
Industry: Employed in the development of new analgesic drugs and in quality control processes
Mechanism of Action
racN-Benzyl-N-desmethylTramadol-d3 exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as an agonist, mimicking the action of endogenous opioids. Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties. The compound’s deuterium labeling allows for precise tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics .
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound, widely used as an analgesic.
O-desmethyltramadol: A major active metabolite of tramadol.
N-desmethyltramadol: Another metabolite with similar pharmacological properties.
Uniqueness
racN-Benzyl-N-desmethylTramadol-d3 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. This feature distinguishes it from other tramadol analogs and metabolites, making it invaluable in research settings .
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLHYNRDCFWMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994826 | |
Record name | 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73806-41-4 | |
Record name | Cyclohexanol, 2-(N-benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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